OP-2507

描述

属性

IUPAC Name |

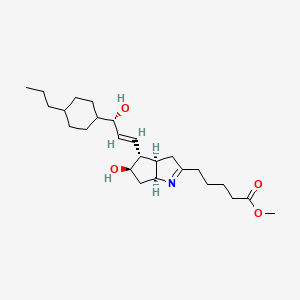

methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO4/c1-3-6-17-9-11-18(12-10-17)23(27)14-13-20-21-15-19(26-22(21)16-24(20)28)7-4-5-8-25(29)30-2/h13-14,17-18,20-24,27-28H,3-12,15-16H2,1-2H3/b14-13+/t17?,18?,20-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEOPLABKYFAJH-FPNSLHOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(C=CC2C(CC3C2CC(=N3)CCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=N3)CCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Potent and Selective O-GlcNAcase Inhibitors, Potentially Including OP-2507

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability.[1] This process involves the attachment and removal of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1] The levels of O-GlcNAcylation are tightly controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2][3] Dysregulation of this modification has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders, cancer, and type II diabetes.[1]

Potent and selective inhibitors of OGA, such as Thiamet G and GlcNAcstatin, have emerged as powerful chemical tools for studying the functional roles of O-GlcNAcylation and as potential therapeutic agents.[1][4] While information on "OP-2507" is limited and appears associated with a prostacyclin analogue in some literature, the context of an in-depth guide on a core mechanism of action for a research audience strongly suggests it may be an internal designation for a potent and selective OGA inhibitor.[5][6][7] This guide will, therefore, focus on the well-documented mechanism of action of this class of compounds.

Core Mechanism of Action

Potent and selective OGA inhibitors function as competitive inhibitors of the O-GlcNAcase enzyme.[1][8] OGA utilizes a substrate-assisted catalytic mechanism involving two key aspartate residues (Asp174 and Asp175 in human OGA).[1] The catalytic cycle proceeds through an oxazoline (B21484) intermediate.[1][4] The structure of OGA inhibitors, such as the glucoimidazole core of GlcNAcstatin or the thiazoline (B8809763) ring of Thiamet-G, mimics this transition state.[1][9] This structural similarity allows these inhibitors to bind with high affinity and selectivity to the active site of OGA, thereby competitively inhibiting its enzymatic activity.[1] By blocking OGA, these inhibitors prevent the removal of O-GlcNAc from proteins, leading to a global increase in intracellular O-GlcNAcylation.[1][8]

Downstream Signaling Pathways: Tau Phosphorylation

A significant consequence of increased O-GlcNAcylation is its impact on the phosphorylation of the microtubule-associated protein tau.[9] In neurodegenerative diseases like Alzheimer's, tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs).[9][10] There is a reciprocal relationship between O-GlcNAcylation and phosphorylation on tau, where these two post-translational modifications can compete for the same or adjacent serine/threonine residues.[9][11]

By inhibiting OGA, compounds like Thiamet-G increase the O-GlcNAcylation of tau.[9] This increased glycosylation can physically block the sites where phosphate (B84403) groups would otherwise be added by kinases, or it can induce conformational changes that make these sites less accessible. The result is a decrease in tau phosphorylation at multiple pathologically relevant sites, which has been demonstrated in both cell cultures and in vivo models.[9] This reduction in hyperphosphorylation is a key therapeutic goal for preventing tau pathology in Alzheimer's disease and other tauopathies.[9]

Quantitative Data

The potency and selectivity of OGA inhibitors are critical parameters. These are typically measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Compound | Target | IC50 / Ki | Cell-based Potency (EC50) | Reference |

| Thiamet G | Human OGA | Ki = 21 nM | 30 nM (in PC-12 cells) | [8][9] |

| ASN90 | Human OGA | IC50 = 10.2 nM | - | [10] |

| GlcNAcstatin | Human OGA | - | High efficacy in cell-based assays | [1][2] |

| MK-8719 | OGA | - | Reduces tau pathology in rodent models | [10][12] |

Experimental Protocols

Western Blotting for O-GlcNAc Levels

A fundamental experiment to confirm the target engagement of an OGA inhibitor is to measure the resulting increase in global O-GlcNAcylation in cells or tissues.

Objective: To assess the increase in global O-GlcNAcylation in response to OGA inhibitor treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293 or neuronal cell lines) at an appropriate density.

-

Treat cells with various concentrations of the OGA inhibitor (e.g., this compound) or vehicle control for a predetermined time (e.g., 24 hours).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody RL2 or CTD110.6) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

-

Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

-

Quantify the band intensities to determine the fold-increase in O-GlcNAcylation relative to the control.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostacyclin analog OP2507 prevents pulmonary arterial and airway constriction during lung preservation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effect of a new prostacyclin analogue this compound against cerebral anoxia and edema in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 9. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alzdiscovery.org [alzdiscovery.org]

OP-2507 Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-2507 is a stable synthetic analogue of prostacyclin (PGI2) developed by Ono Pharmaceutical Co. It has demonstrated significant cytoprotective effects in various preclinical models of ischemia-reperfusion injury and hypoxia. By activating the prostacyclin (IP) receptor and subsequently modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, this compound exerts potent anti-inflammatory, anti-platelet, and vasodilatory effects. A key mechanism of its therapeutic action involves the induction of neutrophil apoptosis, thereby mitigating the deleterious effects of excessive neutrophil activation in inflamed or ischemic tissues. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacological effects, and detailed experimental protocols from key studies.

Core Compound Details

This compound is chemically identified as [15 cis-14-propylcyclohexyl]-16,17,18,19,20-pentanor-9-deoxy-9a,6-nitrilo-PGF1 methyl ester.[1] As a stable analogue of prostacyclin, it is designed to overcome the short biological half-life of endogenous PGI2, allowing for sustained pharmacological activity.

Chemical Structure and Properties:

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound exerts its biological effects by acting as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor primarily activates the Gs alpha subunit of the associated G protein. This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][3]

The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins. This signaling cascade is central to the vasodilatory, anti-platelet, and anti-inflammatory effects of prostacyclin and its analogues.[2] In the context of inflammation and ischemia-reperfusion injury, this pathway has been shown to play a crucial role in regulating immune cell function, including the induction of apoptosis in neutrophils.[1][4]

Caption: this compound signaling pathway.

Preclinical Efficacy

Hepatic Ischemia-Reperfusion Injury

In a rat model of hepatic ischemia-reperfusion injury, this compound demonstrated a dose-dependent protective effect. Intravenous infusion of this compound significantly attenuated the harmful effects following ischemia-reperfusion compared to the control group.[5]

Table 1: Effects of this compound on Biochemical Markers in Hepatic Ischemia-Reperfusion Injury in Rats

| Parameter | Ischemia-Reperfusion Control | This compound (0.1 µg/kg/min) | This compound (1 µg/kg/min) |

| Malondialdehyde (MDA) (µmol/g protein) | 2.64 ± 0.59 | Significantly Reduced | 1.04 ± 0.27 |

| Adenosine Triphosphate (ATP) (µmol/g wet wt) | 0.73 ± 0.21 | Significantly Increased | 2.03 ± 0.17 |

Data extracted from a study on a rat model of 1-hour ischemia followed by 2-hour reperfusion.[5]

Furthermore, this compound was shown to lessen the adherent leukocyte count in post-sinusoidal venules and improve blood flow velocity.[5] A key finding was that this compound induced delayed ex vivo polymorphonuclear neutrophil (PMN) apoptosis, which was significantly lower in the ischemia group.[1] This induction of neutrophil apoptosis is strongly correlated with the reduction in parenchymal damage.[1]

Cerebral Anoxia and Edema

This compound has shown protective effects against cerebral anoxia and edema in various experimental models in mice and rats. Subcutaneous or oral administration of this compound led to a dose-dependent prolongation of survival time in models of hypobaric and normobaric hypoxia, KCN-induced anoxia, and decapitation-induced gasping.

In a hypoxic brain model, treatment with this compound was effective against changes in cerebral energy metabolites and cyclic nucleotides. Specifically, it was found to increase cyclic AMP and decrease cyclic GMP levels. In a rat model of brain ischemia, this compound prevented the reduction in the specific gravity of the cortex and the increase in brain water content, indicating its potential to protect the brain from oxygen insufficiency.

Lung Preservation and Reperfusion

In a canine model of lung preservation, pretreatment with this compound prevented pulmonary artery and airway constriction after 12 hours of cold lung preservation. It also attenuated the decrease in oxygen tension in the outflow blood during a 60-minute reperfusion period. Treatment with this compound significantly mitigated the increases in pulmonary arterial pressure, pulmonary vascular resistance, and airway pressure following preservation and during reperfusion.

Experimental Protocols

Hepatic Ischemia-Reperfusion Injury Model in Rats

-

Animal Model: Adult male Sprague-Dawley rats.

-

Experimental Groups:

-

Sham-operated control (laparotomy only).

-

Ischemia control (1-hour ischemia, 5-hour reperfusion).

-

This compound (1 µg/kg/min) + Ischemia.

-

This compound (0.1 µg/kg/min) + Ischemia.

-

Sham-operated + this compound (1 µg/kg/min).

-

-

Surgical Procedure:

-

Anesthetize the rats.

-

Perform a midline laparotomy.

-

For ischemia groups, induce hepatic ischemia by clamping the hepatic artery and portal vein to the left and median lobes for 1 hour.

-

Initiate intravenous infusion of this compound or saline at the start of the ischemic period.

-

After 1 hour of ischemia, remove the clamp to allow for reperfusion for 5 hours.

-

-

Data Collection:

-

Monitor systemic arterial pressure.

-

Use laser-Doppler flowmetry and in vivo microscopy to investigate hepatic microcirculation.

-

At the end of the experiment, collect liver tissue to determine malondialdehyde (MDA) and adenosine triphosphate (ATP) levels.

-

Isolate polymorphonuclear neutrophils (PMNs) for ex vivo apoptosis assay.[1]

-

References

- 1. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]

- 4. PGI2 Inhibits Intestinal Epithelial Permeability and Apoptosis to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

OP-2507: An In-Depth Technical Guide to a Novel Prostacyclin Analogue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OP-2507 is a synthetic prostacyclin analogue that has demonstrated significant therapeutic potential in preclinical models of ischemia-reperfusion injury. By mimicking the action of endogenous prostacyclin (PGI2), this compound primarily exerts its effects through the activation of the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in vasodilation, inhibition of platelet aggregation, and cytoprotection. This guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its characterization. While specific binding affinity and potency data for this compound are not publicly available, this document furnishes researchers with the foundational knowledge and methodologies required to evaluate this and similar compounds.

Chemical Identity

The chemical name for this compound is [15 cis-14-propylcyclohexyl]-16,17,18,19,20-pentanor-9-deoxy-9alpha,6-nitrilo-PGF, methyl ester. This compound was developed by Ono Pharmaceutical.

Mechanism of Action: Prostacyclin Receptor (IP) Agonism

Prostacyclin and its analogues, including this compound, exert their physiological effects by binding to and activating the prostacyclin receptor (IP receptor). The IP receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the stimulatory G protein, Gs.

The binding of an agonist like this compound to the IP receptor induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in a range of cellular responses, including:

-

Vasodilation: Relaxation of vascular smooth muscle cells, leading to increased blood flow.

-

Inhibition of Platelet Aggregation: Prevention of blood clot formation.[2]

-

Cytoprotection: Protection of cells from injury, particularly in the context of ischemia-reperfusion.

-

Anti-inflammatory effects: Modulation of leukocyte activity.

Signaling Pathway Diagram

Caption: Prostacyclin Receptor Signaling Pathway for this compound.

Preclinical Data for this compound

While specific in vitro binding and potency data (Ki, EC50) for this compound are not publicly available, several in vivo studies have demonstrated its efficacy in models of ischemia-reperfusion injury. The following tables summarize the key findings from these preclinical studies.

In Vivo Efficacy in a Rat Model of Hepatic Ischemia-Reperfusion Injury

| Parameter | Control (Ischemia) | This compound (0.1 µg/kg/min) | This compound (1 µg/kg/min) | Reference |

| Adherent Leukocytes (count) | Increased | Significantly Decreased | Significantly Decreased | [3] |

| Microcirculatory Flow Velocity | Decreased | Improved | Improved | [3] |

| Malondialdehyde (MDA) Levels | Increased | Reduced | Significantly Reduced | [3] |

| Adenosine Triphosphate (ATP) Levels | Decreased | Increased | Significantly Increased | [3] |

| Neutrophil Apoptosis | Decreased | Increased (dose-dependent) | Increased (dose-dependent) | [3] |

In Vivo Efficacy in a Pig Model of Hepatic Grafts from Non-Beating Heart Donors

| Parameter | Control (No Treatment) | This compound Pretreatment | Reference |

| 5-Day Survival Rate | 0/6 | 3/6 (p < 0.05) | [4] |

| Hepatic Microcirculation | Impaired | Significantly Improved | [4] |

Experimental Protocols

The following sections detail the standard experimental protocols used to characterize prostacyclin analogues like this compound.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This assay measures the affinity of a compound for the prostacyclin receptor by competing with a radiolabeled ligand.

5.1.1 Materials

-

Receptor Source: Cell membranes from a cell line overexpressing the human IP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Iloprost or another suitable radiolabeled IP receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled IP receptor agonist (e.g., Iloprost).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

5.1.2 Method

-

Membrane Preparation: Homogenize cells expressing the IP receptor and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

5.1.3 Experimental Workflow Diagram

Caption: Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay for Determining Functional Potency (EC50)

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, the second messenger for the IP receptor.

5.2.1 Materials

-

Cell Line: A cell line expressing the human IP receptor (e.g., HEK293 or CHO cells).

-

Test Compound: this compound.

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

5.2.2 Method

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate.

-

Compound Addition: Add varying concentrations of the test compound (this compound) to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The EC50 (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.

5.2.3 Experimental Workflow Diagram

Caption: Workflow for cAMP Accumulation Assay.

In Vivo Rat Model of Hepatic Ischemia-Reperfusion Injury

This protocol describes a common in vivo model to assess the protective effects of a compound against liver damage caused by a temporary interruption of blood flow.

5.3.1 Animals and Surgical Procedure

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: An appropriate anesthetic agent is administered.

-

Surgical Preparation: A midline laparotomy is performed to expose the liver.

-

Ischemia: The portal vein and hepatic artery supplying the median and left lateral lobes of the liver are occluded with a microvascular clamp for a defined period (e.g., 60 minutes).

-

Reperfusion: The clamp is removed to allow blood flow to return to the ischemic lobes for a specified duration (e.g., 2-5 hours).

5.3.2 Drug Administration

-

The test compound (this compound) or vehicle is administered, typically via intravenous infusion, before, during, or after the ischemic period.

5.3.3 Outcome Measures

-

Hemodynamic Monitoring: Systemic arterial pressure and heart rate are monitored.

-

Microcirculation Analysis: Intravital microscopy can be used to visualize and quantify leukocyte adhesion and blood flow velocity in the liver sinusoids.

-

Biochemical Analysis: Blood samples are collected to measure liver enzymes (e.g., ALT, AST). Liver tissue is harvested to measure markers of oxidative stress (e.g., malondialdehyde) and energy status (e.g., ATP).

-

Histological Analysis: Liver tissue is fixed and stained to assess the extent of cellular damage.

Pharmacokinetics of Prostacyclin Analogues

Specific pharmacokinetic data for this compound is not publicly available. However, the pharmacokinetics of other prostacyclin analogues can provide a general framework for understanding the expected behavior of this class of compounds.

| Prostacyclin Analogue | Route of Administration | Half-life | Bioavailability | Reference |

| Epoprostenol (PGI2) | Intravenous | ~2-3 minutes | N/A | [5] |

| Iloprost (B1671730) | Intravenous | 3-4 minutes | N/A | [6] |

| Oral | ~10 minutes (Tmax) | 16% | [6] | |

| Treprostinil | Intravenous | ~34 minutes | N/A | [5] |

| Subcutaneous | ~85 minutes | N/A | [5] |

Prostacyclin analogues generally have short half-lives, necessitating continuous infusion for sustained therapeutic effect.[5] Oral bioavailability can be low for some analogues.[6] The development of more stable analogues with longer half-lives is an ongoing area of research.

Conclusion

This compound is a promising prostacyclin analogue with demonstrated protective effects in preclinical models of ischemia-reperfusion injury. Its mechanism of action via the IP receptor and the subsequent increase in cAMP is well-established for this class of compounds. While specific quantitative data on its receptor binding and in vitro potency are lacking in the public domain, the in vivo data strongly support its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel prostacyclin analogues. Further research is warranted to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostacyclin and its analogues in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of the prostacyclin analogue iloprost in man - PubMed [pubmed.ncbi.nlm.nih.gov]

OP-2507: A Technical Overview of its Cytoprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507, a stable prostacyclin analogue, has demonstrated significant cytoprotective properties in a variety of preclinical models of tissue injury. As a member of the prostanoid family, its mechanism of action is primarily centered around the activation of the prostacyclin (IP) receptor, leading to a cascade of intracellular events that mitigate cellular damage and inflammation. This technical guide provides an in-depth analysis of the available data on this compound, focusing on its therapeutic potential in ischemic and inflammatory conditions.

Core Mechanism of Action: Signaling Pathways

The cytoprotective effects of this compound are believed to be mediated through multiple signaling pathways, primarily initiated by its binding to the prostacyclin (IP) receptor, a G-protein coupled receptor.

IP Receptor-cAMP Pathway

The canonical signaling pathway for prostacyclin analogues involves the activation of the IP receptor, which is coupled to a stimulatory G-protein (Gs). This interaction triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a range of physiological responses including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

Emerging evidence suggests that some prostacyclin analogues can also exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[2][3] The interaction with PPARs, particularly PPARγ, may contribute to the anti-inflammatory and anti-proliferative properties of these compounds.[2][4] The precise mechanism of PPAR activation by prostacyclin analogues, whether through direct binding or indirect mechanisms, is an area of ongoing investigation.

Preclinical Efficacy Data

This compound has been evaluated in several animal models of ischemic injury, demonstrating consistent cytoprotective effects. The following tables summarize the key quantitative findings from these studies.

Cerebral Anoxia and Edema Models

| Animal Model | Injury Model | Treatment Regimen | Key Findings |

| Mice | Hypobaric and Normobaric Hypoxia, KCN-induced Anoxia, Decapitation-induced Gasping | 0.03-0.1 mg/kg s.c. or 0.3 mg/kg p.o. | Dose-dependent prolongation of survival time. |

| Rats | Bilateral Ligation of Common Carotid Arteries | 0.01-0.03 mg/kg s.c. | Prevention of increased brain water content and reduction in specific gravity of the cortex. |

| Cats | Middle Cerebral Artery Occlusion | 10 and 50 ng/kg/min i.v. infusion | Significant prevention of the reduction in specific gravity of the cerebral cortex. |

Hepatic Ischemia-Reperfusion Injury Model

| Animal Model | Injury Model | Treatment Regimen | Key Findings |

| Rats | 1 hour ischemia, 2 hours reperfusion | 0.1 and 1 µg/kg/min i.v. infusion | At 1 µg/kg/min: - Reduced MDA levels (1.04 ± 0.27 vs 2.64 ± 0.59 µmol/g protein) - Increased ATP levels (2.03 ± 0.17 vs 0.73 ± 0.21 µmol/g wet wt) At both doses: - Attenuated decreases in mean systolic arterial pressure - Lessened adherent leukocyte count - Improved flow velocity in sinusoids and postsinusoidal venules |

| Rats | 1 hour ischemia, 5 hours reperfusion | 0.1 and 1 µg/kg/min i.v. infusion | - Dose-dependent reduction in malondialdehyde and increase in adenosine triphosphate levels. - Induced delayed ex vivo neutrophil apoptosis. |

Lung Preservation Model

| Animal Model | Injury Model | Treatment Regimen | Key Findings |

| Canines | 12 hours cold lung preservation and 60-minute reperfusion | 10 µg/ml this compound solution flush | - Attenuated increases in pulmonary arterial pressure, pulmonary vascular resistance, and airway pressure. - Maintained oxygen tension in outflow blood during reperfusion. |

Experimental Protocols

Detailed experimental protocols for the key studies cited are outlined below. It is important to note that these are representative methodologies based on the available literature for these types of studies, as the full-text publications for this compound were not accessible.

Hepatic Ischemia-Reperfusion Injury in Rats

This protocol describes a common method for inducing and evaluating hepatic ischemia-reperfusion injury in a rat model.

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Animals are anesthetized, and a midline laparotomy is performed to expose the liver.

-

Ischemia Induction: The portal vein and hepatic artery supplying the median and left lateral lobes of the liver are occluded with a microvascular clamp for a specified period (e.g., 60 minutes). This induces partial warm ischemia.

-

This compound Administration: this compound is administered intravenously at the specified doses, typically starting before the ischemic period and continuing throughout reperfusion.

-

Reperfusion: The clamp is removed to allow blood flow to be restored to the ischemic lobes for a defined duration (e.g., 2 or 5 hours).

-

Sample Collection and Analysis: At the end of the reperfusion period, blood samples are collected for analysis of liver enzymes (ALT, AST). Liver tissue is harvested for measurement of malondialdehyde (MDA) as a marker of lipid peroxidation, adenosine triphosphate (ATP) levels to assess energy status, and for histological examination to evaluate tissue damage. Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.

Cerebral Anoxia Model in Mice

This protocol outlines a general procedure for assessing the protective effects of a compound against hypoxia.

-

Animal Groups: Mice are divided into control and treatment groups.

-

Drug Administration: this compound is administered subcutaneously or orally at various doses prior to the induction of hypoxia.

-

Induction of Anoxia:

-

Hypobaric Hypoxia: Mice are placed in a desiccator, and the pressure is reduced to a specific level (e.g., 180-200 mmHg).

-

Normobaric Hypoxia: Mice are placed in a chamber with a continuous flow of a gas mixture containing a low percentage of oxygen (e.g., 4-5% O2 in N2).

-

KCN-induced Anoxia: A lethal dose of potassium cyanide is administered, which inhibits cellular respiration.

-

-

Endpoint Measurement: The primary endpoint is the survival time, measured from the start of the hypoxic insult until the cessation of respiration.

Lung Preservation in Canines

This protocol provides a general framework for evaluating the efficacy of a preservation solution in a canine lung transplantation model.

References

- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 2. IP receptor-dependent activation of PPARgamma by stable prostacyclin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of gene transcription by prostacyclin analogues is mediated by the peroxisome-proliferators-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IP receptor-dependent activation of PPARγ by stable prostacyclin analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to OP-2507 in Ischemia-Reperfusion Injury

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex cascade involves oxidative stress, inflammation, and cell death, presenting a significant challenge in clinical settings such as organ transplantation, stroke, and myocardial infarction.[1][2][3] OP-2507, a stable prostacyclin analogue, has emerged as a promising therapeutic agent in preclinical models of IRI. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to evaluate its efficacy.

Pathophysiology of Ischemia-Reperfusion Injury

The return of blood flow to ischemic tissue initiates a cascade of detrimental events.[4] Key contributing factors include the generation of reactive oxygen species (ROS), endothelial dysfunction, and the infiltration of inflammatory cells, particularly neutrophils.[5] During ischemia, the depletion of adenosine (B11128) triphosphate (ATP) leads to an accumulation of hypoxanthine (B114508).[1] Upon reoxygenation, xanthine (B1682287) oxidase converts hypoxanthine to uric acid, producing a burst of superoxide (B77818) radicals.[1] These ROS directly damage cellular components and trigger inflammatory pathways.[5] Concurrently, endothelial cells become activated, expressing adhesion molecules that facilitate the recruitment of neutrophils, which in turn release cytotoxic enzymes and more ROS, amplifying the tissue injury.[4]

This compound: A Prostacyclin Analogue

This compound is a chemically stable analogue of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation. Its therapeutic potential in IRI stems from its ability to mimic and enhance the protective effects of PGI2. The chemical name for this compound is [15-cis-14-propylcyclohexyl]-16, 17,18,19,20-pentanor-9-deoxy-9a,6-nitrilo-PGF, methyl ether.[6]

Preclinical Efficacy of this compound in Ischemia-Reperfusion Injury

Preclinical studies have demonstrated the protective effects of this compound across various models of ischemia-reperfusion injury, including the liver, lung, and brain.

Hepatic Ischemia-Reperfusion Injury

In a rat model of hepatic IRI, this compound has been shown to significantly ameliorate microcirculatory disturbances, reduce cellular energy depletion, and limit lipid peroxidation.[6][7] Treatment with this compound improved blood flow velocity in sinusoids and postsinusoidal venules and reduced the number of adherent leukocytes.[6][7] Furthermore, this compound treatment was associated with the induction of delayed ex vivo neutrophil apoptosis, which may contribute to the resolution of inflammation.[7]

Pulmonary Ischemia-Reperfusion Injury

Studies using isolated perfused rat lungs subjected to normothermic ischemia demonstrated that pretreatment with this compound attenuated the increase in pulmonary artery perfusion pressure and reduced lung edema upon reperfusion.[8] Additionally, lactate (B86563) dehydrogenase release, an indicator of cell damage, was significantly lower in the this compound-treated groups.[8] In a canine model of cold lung preservation, this compound prevented pulmonary artery and airway constriction and mitigated the decrease in oxygen tension in the outflow blood during reperfusion.[9]

Cerebral Ischemia

In a gerbil model of cerebral ischemia induced by unilateral common carotid artery ligation, this compound demonstrated protective effects against behavioral and neuropathological changes.[10]

Organ Transplantation

The efficacy of this compound has also been investigated in the context of liver transplantation using grafts from non-beating heart donors in pigs. Pretreatment of the donor with this compound, along with its inclusion in the preservation solution, significantly improved the 5-day survival rate of the recipients compared to untreated controls.[11] This was associated with an improved hepatic microcirculatory environment and suppression of prostaglandin (B15479496) E2 release following reperfusion.[11]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from key preclinical studies on this compound in ischemia-reperfusion injury.

Table 1: Effects of this compound on Hepatic Ischemia-Reperfusion Injury in Rats [6][7]

| Parameter | Control (Ischemia-Reperfusion) | This compound (0.1 µg/kg/min) | This compound (1 µg/kg/min) |

| Malondialdehyde (MDA) (µmol/g protein) | 2.64 +/- 0.59 | Significantly Reduced | 1.04 +/- 0.27 |

| Adenosine Triphosphate (ATP) (µmol/g wet wt) | 0.73 +/- 0.21 | Significantly Increased | 2.03 +/- 0.17 |

| Adherent Leukocyte Count | Increased | Significantly Reduced | Significantly Reduced |

| Mean Systolic Arterial Pressure (MSAP) | Decreased | Significantly Attenuated | Significantly Attenuated |

Table 2: Effects of this compound on Pulmonary Ischemia-Reperfusion Injury in Isolated Perfused Rat Lungs [8]

| Parameter | Control (Ischemia-Reperfusion) | This compound (200 ng/mL) | This compound (1000 ng/mL) |

| Mean Pulmonary Artery Perfusion Pressure (Ppa) | Increased | Attenuated | Attenuated |

| Lung Edema | Significant | Attenuated | Attenuated |

| Lactate Dehydrogenase (LDH) Release | Increased | Significantly Lower | Significantly Lower |

Table 3: Efficacy of this compound in a Pig Model of Liver Transplantation from Non-Beating Heart Donors [11]

| Group | Treatment | 5-Day Survival Rate |

| Group 1 (HBD) | Heart-beating donors | 5/6 |

| Group 2 (NHBD Control) | Non-heart-beating donors, no treatment | 0/6 |

| Group 3 (NHBD + this compound) | Non-heart-beating donors, this compound pretreatment | 3/6 |

Experimental Protocols

Rat Model of Hepatic Ischemia-Reperfusion Injury[8][9]

-

Animal Model: Male Sprague-Dawley rats.

-

Ischemia Induction: Partial hepatic ischemia was induced for 1 hour.

-

Reperfusion: Reperfusion was allowed for 2 or 5 hours.

-

This compound Administration: this compound was administered as a continuous intravenous infusion at doses of 0.1 µg/kg/min or 1 µg/kg/min.

-

Measurements:

-

Hepatic microcirculation was assessed using a laser-Doppler flowmeter and in vivo microscopy to measure sinusoidal and postsinusoidal venule flow velocity and adherent leukocyte count.

-

Tissue malondialdehyde (MDA) levels were measured as an indicator of lipid peroxidation.

-

Tissue adenosine triphosphate (ATP) levels were determined to assess cellular energy status.

-

Mean systolic arterial pressure (MSAP) was monitored.

-

Ex vivo neutrophil apoptosis was assessed.

-

Isolated Perfused Rat Lung Model of Ischemia-Reperfusion Injury[10]

-

Model: Isolated rat lungs perfused with a physiological salt solution (PSS)/Ficoll.

-

Ischemia Induction: Ischemia was induced by stopping perfusion and ventilation for 90 minutes at a normothermic temperature.

-

This compound Administration: this compound was added to the perfusate at concentrations of 200 ng/mL and 1000 ng/mL before the ischemic period.

-

Measurements:

-

Mean pulmonary artery perfusion pressure (Ppa) was recorded.

-

Lung edema was quantified.

-

Lactate dehydrogenase (LDH) release into the perfusate was measured as an index of cell injury.

-

Signaling Pathways and Logical Relationships

The protective effects of this compound in ischemia-reperfusion injury are likely mediated through multiple signaling pathways, primarily related to its prostacyclin-like activity.

Caption: Proposed mechanism of action for this compound in attenuating ischemia-reperfusion injury.

Caption: Experimental workflow for the rat hepatic ischemia-reperfusion injury model.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a potent agent for mitigating ischemia-reperfusion injury in various organs. Its multifaceted mechanism of action, which includes improving microcirculation, reducing inflammation and oxidative stress, and preserving cellular energy, makes it an attractive candidate for further development. To date, there is a lack of publicly available information on clinical trials of this compound for ischemia-reperfusion injury. Future research should focus on elucidating the precise intracellular signaling pathways modulated by this compound and on translating these promising preclinical findings into clinical trials to evaluate its safety and efficacy in human patients undergoing procedures with a high risk of IRI.

References

- 1. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ischemia-Reperfusion Injury : Pathophysiology and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reperfusion injury - Wikipedia [en.wikipedia.org]

- 4. Pathophysiology of ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myocardial ischemia reperfusion injury - from basic science to clinical bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostacyclin analogue (this compound) induces delayed ex vivo neutrophil apoptosis and attenuates reperfusion-induced hepatic microcirculatory derangement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Attenuation of ischemia reperfusion-induced lung edema by prostaglandin I2 analogue this compound in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostacyclin analog OP2507 prevents pulmonary arterial and airway constriction during lung preservation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound, a stable prostacyclin analogue on cerebral ischemia induced by unilateral ligation of common carotid artery in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of prostacyclin analogue (this compound) in viable hepatic grafts from pigs with non-beating hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

OP-2507: A Technical Guide for Organ Preservation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507, a stable prostacyclin (PGI2) analogue, has emerged as a promising cytoprotective agent in the context of organ preservation. This technical guide provides an in-depth overview of the core scientific principles, experimental data, and methodologies related to the study of this compound for reducing ischemia-reperfusion injury (IRI) in organs intended for transplantation. Ischemia-reperfusion injury is a critical factor affecting graft survival, and this compound's mechanism of action offers a targeted approach to mitigate this damage.

Core Mechanism of Action

This compound exerts its protective effects primarily by activating the prostacyclin (IP) receptor, a Gs-protein coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). The downstream effects of this pathway are multifaceted and crucial for organ protection during the preservation and transplantation process.

Key mechanistic actions include:

-

Vasodilation and Improved Microcirculation: By relaxing smooth muscle cells in the vasculature, this compound improves blood flow and reduces microcirculatory disturbances, which are common during reperfusion.

-

Inhibition of Platelet Aggregation: This action helps to prevent the formation of microthrombi that can obstruct blood flow and exacerbate ischemic damage.

-

Anti-inflammatory Effects: this compound has been shown to downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2).[1][2] This modulation of the inflammatory response is critical in preventing the cascade of cellular damage associated with IRI.

-

Inhibition of Neutrophil Activation and Apoptosis: The compound lessens the adherence of leukocytes to the endothelium and can induce neutrophil apoptosis, thereby reducing the release of damaging reactive oxygen species and proteases.[1]

-

Cellular Protection: Studies suggest that this compound may also inhibit the activation of calpain mu, a calcium-dependent protease involved in cell injury and death.

Signaling Pathway of this compound in Organ Preservation

The following diagram illustrates the proposed signaling pathway through which this compound confers its protective effects against ischemia-reperfusion injury.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been demonstrated in various preclinical models of organ transplantation. The following tables summarize key quantitative findings.

Table 1: Survival Rates in a Porcine Model of Liver Transplantation from Non-Beating Heart Donors [1]

| Group | Treatment | N | 5-Day Survival Rate | P-value |

| 1 (HBD) | Heart-Beating Donor (Control) | 6 | 5/6 (83.3%) | - |

| 2 (NHBD) | Non-Heart-Beating Donor (Untreated) | 6 | 0/6 (0%) | < 0.05 (vs. Group 3) |

| 3 (NHBD + this compound) | Non-Heart-Beating Donor + this compound | 6 | 3/6 (50%) | < 0.05 (vs. Group 2) |

Table 2: Survival Rates in a Rat Model of Orthotopic Liver Transplantation with Extended Anhepatic Phase

| Anhepatic Phase | Treatment | N | 1-Week Survival Rate | P-value |

| 20 min | Control | 10 | 10/10 (100%) | - |

| 20 min | This compound | 10 | 10/10 (100%) | - |

| 45 min | Control | 10 | 1/10 (10%) | < 0.05 (vs. This compound) |

| 45 min | This compound | 6 | 5/6 (83.3%) | < 0.05 (vs. Control) |

Table 3: Biochemical and Hemodynamic Parameters in a Rat Model of Hepatic Ischemia-Reperfusion Injury

| Parameter | Sham Control (No Ischemia) | Ischemia-Reperfusion (Untreated) | Ischemia-Reperfusion + this compound (0.1 µg/kg/min) | Ischemia-Reperfusion + this compound (1 µg/kg/min) |

| Tissue Malondialdehyde (MDA) (µmol/g protein) | - | 2.64 ± 0.59 | Significant Reduction | 1.04 ± 0.27 |

| Tissue Adenosine Triphosphate (ATP) (µmol/g wet wt) | - | 0.73 ± 0.21 | Significant Increase | 2.03 ± 0.17 |

| Adherent Leukocyte Count (in postsinusoidal venules) | - | Increased | Lessened | Lessened |

| Mean Systolic Arterial Pressure (MSAP) | Stable | Biphasic Decrease | Attenuated Decrease | Attenuated Decrease |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used in this compound studies.

Porcine Model of Liver Transplantation from Non-Beating Heart Donors[1]

-

Animal Model: Thirty-six mongrel pigs were used, arranged in pairs (donor and recipient).

-

Experimental Groups:

-

Group 1 (HBD): Orthotopic liver transplantation from heart-beating donors.

-

Group 2 (NHBD): Liver grafts from non-heart-beating donors (30 minutes of cardiac arrest).

-

Group 3 (NHBD + this compound): Grafts from non-heart-beating donors pretreated with this compound.

-

-

This compound Administration:

-

Donor Pretreatment (Group 3): Intraportal infusion of this compound at a rate of 2 µg/kg/min for 30 minutes immediately before the induction of cardiac arrest.

-

Preservation Solution: Grafts were preserved at 4°C in Euro-Collins solution containing this compound at a concentration of 200 µg/L.

-

-

Transplantation Procedure: Orthotopic liver transplantation was performed.

-

Outcome Measures: 5-day survival rates, serum transaminase activities, bile production, and hepatic microcirculatory environment.

Rat Model of Orthotopic Liver Transplantation with Extended Anhepatic Phase

-

Animal Model: PVG (RT1c) rats were used as both donors and recipients.

-

Experimental Conditions:

-

Anhepatic Phase: A standard 20-minute anhepatic phase was compared to an extended 45-minute phase.

-

-

This compound Administration:

-

Recipient Treatment: Intravenous infusion of this compound at a rate of 0.15 µg/kg/min for 30 minutes prior to the anhepatic phase.

-

-

Transplantation Procedure: Orthotopic liver transplantation was performed.

-

Outcome Measures: 1-week survival rates and serum TNF-α levels on day 1 post-transplantation.

Rat Model of Hepatic Ischemia-Reperfusion Injury

-

Animal Model: Adult male Sprague-Dawley rats.

-

Experimental Groups:

-

Sham-operated control: Laparotomy only.

-

Ischemia control: 1 hour of hepatic ischemia followed by 2 hours of reperfusion.

-

This compound Treatment Groups: Intravenous infusion of this compound at doses of 0.1 µg/kg/min or 1 µg/kg/min during the ischemia and reperfusion period.

-

-

Ischemia Induction: Clamping of the hepatic artery and portal vein to induce partial hepatic ischemia.

-

Outcome Measures:

-

Hepatic Microcirculation: Assessed using a laser-Doppler flowmeter and in vivo microscopy to measure adherent leukocyte count and flow velocity in sinusoids and postsinusoidal venules.

-

Biochemical Analysis: Tissue levels of malondialdehyde (MDA) as a marker of lipid peroxidation and adenosine triphosphate (ATP) as a measure of cellular energy status were determined.

-

Hemodynamics: Mean systolic arterial pressure (MSAP) was monitored.

-

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an organ preservation model.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the preservation of organs for transplantation. Its well-defined mechanism of action, centered on the activation of the prostacyclin signaling pathway, leads to a cascade of protective effects against ischemia-reperfusion injury. The quantitative data from preclinical studies in both large and small animal models provide a strong rationale for its further development. The experimental protocols outlined in this guide offer a foundation for researchers to design and execute studies to further elucidate the therapeutic benefits of this compound and to optimize its clinical application in organ preservation.

References

OP-2507: A Potential Neuroprotective Agent in Cerebral Anoxia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cerebral anoxia, a condition characterized by a complete lack of oxygen supply to the brain, represents a severe medical emergency with high rates of morbidity and mortality. The subsequent cascade of events, including energy failure, excitotoxicity, oxidative stress, and inflammation, leads to widespread neuronal death and often results in devastating neurological deficits[1][2]. The development of effective neuroprotective agents to mitigate this damage is a critical unmet need in neurology and critical care medicine. OP-2507, a stable prostacyclin analogue, has emerged as a promising candidate in preclinical research, demonstrating significant protective effects in various models of cerebral anoxia and ischemia. This technical guide provides a comprehensive overview of the core research on this compound, focusing on its mechanism of action, experimental evidence, and potential signaling pathways.

Core Mechanism of Action

This compound, chemically identified as 15-cis-(4-propylcyclohexyl)-16,17,18,19,20-pentanor-9-deoxy-9α,6-nitrilo-PGF1 methyl ester, is a stable analogue of prostacyclin (PGI2)[3]. Prostacyclin is a potent endogenous signaling molecule with well-established roles in vasodilation, inhibition of platelet aggregation, and cytoprotection. The neuroprotective effects of this compound in the context of cerebral anoxia are believed to be multifactorial, stemming from its ability to:

-

Improve Cerebral Microcirculation: By mimicking the vasodilatory effects of prostacyclin, this compound can enhance blood flow in the ischemic brain, thereby improving oxygen and nutrient delivery to compromised tissues[3].

-

Reduce Oxidative Stress: this compound has been shown to attenuate lipid peroxidation, a key marker of oxidative damage, suggesting an antioxidant or radical-scavenging capability[4].

-

Preserve Cellular Energy Metabolism: Studies have demonstrated that this compound can prevent the depletion of cerebral energy metabolites, such as adenosine (B11128) triphosphate (ATP), under hypoxic conditions[3][4].

-

Modulate Inflammatory Responses: As a prostacyclin analogue, this compound may influence inflammatory pathways that are activated following an anoxic insult, although this specific mechanism requires further elucidation in the context of cerebral anoxia.

-

Protect Mitochondrial Function: Evidence suggests that this compound can reduce mitochondrial damage, a critical event in the apoptotic cascade triggered by hypoxia[5].

Preclinical Evidence in Cerebral Anoxia Models

The neuroprotective efficacy of this compound has been evaluated in a variety of animal models of cerebral anoxia and ischemia. These studies have consistently demonstrated its beneficial effects on survival, biochemical markers, and neurological outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound in models of cerebral anoxia and related insults.

Table 1: Effects of this compound on Survival Time in Anoxia Models

| Animal Model | Anoxia Induction Method | Route of Administration | This compound Dose | Outcome | Reference |

| Mice | Hypobaric Hypoxia | s.c. | 0.03 - 0.3 mg/kg | Dose-dependent prolongation of survival time | [3] |

| Mice | Normobaric Hypoxia | s.c. | 0.03 - 0.3 mg/kg | Dose-dependent prolongation of survival time | [3] |

| Mice | KCN-induced Anoxia | s.c. | 0.03 - 0.3 mg/kg | Dose-dependent prolongation of survival time | [3] |

| Mice | Decapitation-induced Gasping | s.c. | 0.03 - 0.3 mg/kg | Dose-dependent prolongation of survival time | [3] |

| Mice | Hypobaric Hypoxia | p.o. | 0.3 - 3 mg/kg | Dose-dependent prolongation of survival time | [3] |

| Mice | Normobaric Hypoxia | p.o. | 0.3 - 3 mg/kg | Dose-dependent prolongation of survival time | [3] |

| Mice | KCN-induced Anoxia | p.o. | 0.3 - 3 mg/kg | Dose-dependent prolongation of survival time | [3] |

| Mice | Decapitation-induced Gasping | p.o. | 0.3 - 3 mg/kg | Dose-dependent prolongation of survival time | [3] |

Table 2: Effects of this compound on Cerebral Energy Metabolites and Edema

| Animal Model | Insult | Route of Administration | This compound Dose | Key Findings | Reference |

| Mice | Hypoxia | s.c. | 0.03 - 0.1 mg/kg | Effective against changes in cerebral energy metabolites and cyclic nucleotides | [3] |

| Mice | Hypoxia | p.o. | 0.3 mg/kg | Effective against changes in cerebral energy metabolites and cyclic nucleotides | [3] |

| Rats | Bilateral Common Carotid Artery Ligation | s.c. | 0.01 - 0.03 mg/kg | Prevented reduction in specific gravity of cortex and increase in brain water content (edema); Prevented biochemical changes | [3] |

Table 3: Effects of this compound on Markers of Oxidative Stress and Mitochondrial Function

| Model | Insult | This compound Concentration/Dose | Key Findings | Reference |

| Hep G2 cells | 16 hr Hypoxia (5% CO2/95% N2) | 0.01 - 10 ng/ml | Reduced mitochondrial damage (estimated by MTT-reducing activity) | [5] |

| Rats | 1 hr Ischemia, 2 hr Reperfusion | 1 µg/kg/min (i.v.) | Reduced malondialdehyde (MDA) levels; Increased adenosine triphosphate (ATP) levels | [4] |

| Rats | 1 hr Ischemia, 2 hr Reperfusion | 0.1 µg/kg/min (i.v.) | Significant but lesser effects on MDA and ATP levels compared to higher dose | [4] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data and for designing future studies.

Induction of Cerebral Anoxia and Ischemia

-

Hypobaric and Normobaric Hypoxia (Mice): Animals were placed in a chamber where the atmospheric pressure was reduced (hypobaric) or the oxygen concentration was lowered while maintaining normal atmospheric pressure (normobaric) to induce systemic hypoxia, leading to cerebral anoxia.[3]

-

KCN-induced Anoxia (Mice): Potassium cyanide (KCN), a potent inhibitor of cellular respiration, was administered to induce histotoxic anoxia.[3]

-

Decapitation-induced Gasping (Mice): This model assesses the duration of gasping following decapitation, which is dependent on the brain's resistance to complete ischemia.[3]

-

Bilateral Ligation of Common Carotid Arteries (Rats): This surgical procedure induces cerebral ischemia, leading to brain edema and metabolic disturbances.[3]

-

In Vitro Hypoxia (Hep G2 cells): The human hepatoblastoma cell line, Hep G2, was exposed to a hypoxic environment (5% CO2/95% N2) in an air-tight chamber for 16 hours to screen for drug effects on hypoxic cell damage.[5]

-

Hepatic Ischemia-Reperfusion (Rats): This model involves clamping the hepatic artery and portal vein to induce ischemia, followed by reperfusion to study the subsequent injury. While not a direct cerebral anoxia model, it provides insights into this compound's effects on ischemia-reperfusion injury, which shares common pathological mechanisms.[4]

Drug Administration

-

Subcutaneous (s.c.) and Oral (p.o.) Administration: In mouse studies, this compound was administered either subcutaneously or orally at various doses prior to the induction of anoxia.[3]

-

Intravenous (i.v.) Infusion: In the rat ischemia-reperfusion study, this compound was administered as a continuous intravenous infusion.[4]

-

In Vitro Application: For cell culture experiments, this compound was added directly to the incubation medium.[5]

Outcome Measures

-

Survival Time: The time from the induction of anoxia until the cessation of breathing or heartbeat was recorded.[3]

-

Cerebral Energy Metabolites and Cyclic Nucleotides: Brain tissue was analyzed for levels of ATP, phosphocreatine, lactate, cyclic AMP (cAMP), and cyclic GMP (cGMP).[3]

-

Brain Edema: Assessed by measuring the specific gravity of the cortex and the water content of the brain.[3]

-

Mitochondrial Damage: Measured using the MTT assay, which assesses mitochondrial reductase activity.[5]

-

Lipid Peroxidation: Quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.[4]

Signaling Pathways

While the precise signaling pathways of this compound in cerebral anoxia are not fully elucidated in the available literature, we can infer potential mechanisms based on its action as a prostacyclin analogue and the known pathways involved in neuroprotection.

Proposed Signaling Pathway for this compound Neuroprotection

Caption: Proposed signaling cascade of this compound leading to neuroprotection.

Experimental Workflow for Preclinical Evaluation

References

- 1. Neurological sequelae after cerebral anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cerebral Hypoxia: Its Role in Age-Related Chronic and Acute Cognitive Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of a new prostacyclin analogue this compound against cerebral anoxia and edema in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostacyclin analogue (this compound) attenuates hepatic microcirculatory derangement, energy depletion, and lipid peroxidation in a rat model of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of OP 2507, a stable analogue of prostacyclin, on Hep G2 exposed to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cardioprotective Potential of OP-2507: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507 is a stable prostacyclin analogue that has demonstrated significant therapeutic potential in preclinical models of ischemia-reperfusion (I/R) injury. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, and summarizes key quantitative data from preclinical studies. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cardioprotective and organ-preserving therapies.

Pharmacological Properties

This compound exerts its protective effects through a multi-faceted mechanism of action, primarily centered on improving microcirculatory function, reducing inflammation and oxidative stress, and preserving cellular energy homeostasis. As a prostacyclin analogue, it is believed to interact with the prostacyclin I2 (IP) receptor, initiating a cascade of downstream signaling events.

Mechanism of Action: Signaling Pathways

The primary signaling pathway initiated by this compound is likely the canonical prostacyclin pathway. Binding of this compound to the IP receptor on the surface of endothelial cells and platelets activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which promotes vasodilation and inhibits platelet aggregation, key factors in mitigating I/R injury.[1]

Furthermore, evidence suggests the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. Prostacyclin analogues have been shown to activate Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This action helps to counteract the oxidative stress that is a major contributor to cellular damage during I/R.

dot

Caption: A diagram illustrating the proposed signaling pathway of this compound.

Quantitative Data from Preclinical Studies

The protective effects of this compound have been quantified in various preclinical models of ischemia-reperfusion injury. The following tables summarize the key findings.

Table 1: Effects of this compound on Biochemical Markers of I/R Injury in Rat Liver

| Parameter | Ischemia-Reperfusion Control | This compound (0.1 µg/kg/min) | This compound (1 µg/kg/min) | Reference |

| Malondialdehyde (MDA) (µmol/g protein) | 2.64 ± 0.59 | Significantly reduced | 1.04 ± 0.27 | [2] |

| Adenosine Triphosphate (ATP) (µmol/g wet wt) | 0.73 ± 0.21 | Significantly increased | 2.03 ± 0.17 | [2] |

Table 2: Preclinical Dosing of this compound in Various Animal Models

| Animal Model | Condition | Route of Administration | Dose Range | Observed Effects | Reference |

| Rat | Hepatic I/R Injury | Intravenous infusion | 0.1 - 1 µg/kg/min | Attenuated microcirculatory derangement, reduced MDA, increased ATP | [2][3] |

| Rat | Cerebral Anoxia & Edema | Subcutaneous | 0.01 - 0.1 mg/kg | Prolonged survival, prevented edematous and biochemical changes | [4] |

| Rat | Cerebral Anoxia & Edema | Oral | 0.3 mg/kg | Effective against changes in cerebral energy metabolites | [4] |

| Gerbil | Cerebral Ischemia | Subcutaneous | 1 - 30 µg/kg | Dose-dependent protection against neurological symptoms and cerebral infarction | [1] |

| Dog | Lung Preservation & Reperfusion | Flushed solution | 10 µg/ml | Prevented pulmonary artery and airway constriction | [5] |

| Pig | Liver Transplantation (non-beating heart donor) | Intraportal infusion & preservation solution | 2 µg/kg/min & 200 µg/l | Improved 5-day survival rates | [6] |

| Rat | Isolated Perfused Lung I/R | Perfusate | 200 - 1000 ng/ml | Attenuated increase in pulmonary artery pressure and lung edema | [7] |

Experimental Protocols

The following are representative protocols for the key experiments cited in the preclinical studies of this compound. These are generalized methodologies and may require optimization for specific experimental conditions.

Hepatic Microcirculation Assessment

dot

Caption: A flowchart outlining the key steps in assessing hepatic microcirculation.

-

Objective: To measure hepatic blood flow and observe leukocyte-endothelial interactions.

-

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and perform a midline laparotomy to expose the liver.

-

Instrumentation:

-

Procedure:

-

Establish a baseline recording of microcirculatory parameters.

-

Induce ischemia for a defined period, followed by reperfusion.

-

Administer this compound or vehicle intravenously at the onset of reperfusion.

-

Continuously record blood flow and capture video images for later analysis of leukocyte adherence to the vascular endothelium.

-

-

Quantification of Neutrophil Apoptosis

-

Objective: To measure the extent of polymorphonuclear neutrophil (PMN) apoptosis.

-

Methodology:

-

Sample Collection: Isolate PMNs from blood samples collected at the end of the experiment.

-

Flow Cytometry:

-

Fix and permeabilize the isolated PMNs.

-

Label DNA strand breaks, a hallmark of apoptosis, using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay with a fluorescently labeled nucleotide.[5][10]

-

Analyze the labeled cells using a flow cytometer to quantify the percentage of apoptotic cells.[5]

-

-

Measurement of Tissue Malondialdehyde (MDA) and Adenosine Triphosphate (ATP)

-

Objective: To assess oxidative stress and cellular energy status in liver tissue.

-

Methodology:

-

Tissue Homogenization: Harvest liver tissue at the end of the experiment and homogenize it in an appropriate buffer on ice.

-

MDA Assay:

-

ATP Assay:

-

Conclusion and Future Directions

Preclinical evidence strongly suggests that this compound is a promising agent for the prevention and treatment of ischemia-reperfusion injury in various organs. Its multifaceted mechanism of action, targeting microcirculation, inflammation, and cellular bioenergetics, makes it an attractive candidate for further development.

To date, publicly available data on the clinical evaluation, human pharmacokinetics, and a detailed safety profile of this compound are limited. Further investigation, including well-designed clinical trials, is warranted to translate the compelling preclinical findings into therapeutic benefits for patients undergoing procedures associated with a high risk of I/R injury, such as organ transplantation, major surgery, and revascularization therapies. The information and protocols provided in this guide are intended to facilitate and encourage further research into this potentially valuable therapeutic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Detection of DNA strand breaks in apoptotic cells by flow- and image-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Attenuation of ischemia reperfusion-induced lung edema by prostaglandin I2 analogue this compound in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Laser Doppler flowmetry of hepatic microcirculation during Pringle's maneuver: determination of spatial and temporal liver tissue perfusion heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravital Microscopy for the Study of Hepatic Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 12. elkbiotech.com [elkbiotech.com]

- 13. organslices.com [organslices.com]

- 14. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]

OP-2507 and Neutrophil Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophils, as first responders of the innate immune system, play a critical role in host defense. However, their dysregulated activity and delayed apoptosis can lead to excessive inflammation and tissue damage in various pathological conditions. Consequently, therapeutic strategies aimed at modulating neutrophil lifespan are of significant interest. This technical guide provides a comprehensive overview of the prostacyclin analogue OP-2507 and its effects on neutrophil apoptosis. It delves into the current understanding of its mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant assays. This document is intended to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.

Introduction to Neutrophil Apoptosis

Neutrophil apoptosis, or programmed cell death, is a crucial process for maintaining immune homeostasis and resolving inflammation.[1] Senescent or activated neutrophils undergo apoptosis to ensure their safe and efficient removal by phagocytes, such as macrophages, thereby preventing the release of harmful intracellular contents that can damage surrounding tissues.[1] The regulation of neutrophil apoptosis is a complex process involving a delicate balance between pro-survival and pro-apoptotic signals. Dysregulation of this process is implicated in the pathogenesis of numerous inflammatory diseases.

This compound: A Prostacyclin Analogue with Pro-Apoptotic Effects on Neutrophils

This compound is a stable prostacyclin (PGI2) analogue. Prostacyclins are well-known for their vasodilatory and anti-platelet aggregation effects, which are primarily mediated by the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]

In the context of neutrophil function, agents that elevate intracellular cAMP have traditionally been considered anti-apoptotic, promoting neutrophil survival. However, studies on this compound have revealed a paradoxical effect. Research has demonstrated that this compound induces delayed ex vivo neutrophil apoptosis in a dose-dependent manner.[3] This pro-apoptotic activity is associated with the amelioration of ischemia-reperfusion injury, suggesting a potential therapeutic application for this compound in inflammatory conditions characterized by excessive neutrophil infiltration and activation.[3]

Quantitative Data on this compound-Induced Neutrophil Apoptosis

A key study investigating the effects of this compound on neutrophil apoptosis was conducted in a rat model of hepatic ischemia-reperfusion injury. The quantitative data from this study is summarized below.

| Experimental Group | Treatment | Dose | Percentage of Apoptotic Neutrophils (Mean ± SEM) |

| Sham Control | No Ischemia | N/A | 35.4 ± 2.1% |

| Ischemia Control | 1-h ischemia, 5-h reperfusion | N/A | 15.2 ± 1.8%* |

| This compound (Low Dose) | 1-h ischemia, 5-h reperfusion | 0.1 µg/kg/min | 25.8 ± 2.3%† |

| This compound (High Dose) | 1-h ischemia, 5-h reperfusion | 1 µg/kg/min | 32.7 ± 2.5%† |

| This compound Control | No Ischemia | 1 µg/kg/min | 36.1 ± 2.2% |

*P < 0.05 compared with sham control. †P < 0.05 compared with ischemia control. (Data extracted from: Yeh YC, et al. Shock. 2001 Dec;16(6):473-8.)[3]

Proposed Signaling Pathways

The precise signaling pathway through which this compound induces neutrophil apoptosis is not yet fully elucidated and appears to contradict the generally accepted anti-apoptotic role of cAMP in these cells. Below are diagrams illustrating the canonical anti-apoptotic cAMP pathway and a proposed, speculative pathway for the pro-apoptotic effect of this compound.

Canonical Anti-Apoptotic cAMP Signaling in Neutrophils

Prostacyclin analogues typically bind to G-protein coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. In neutrophils, this is often associated with the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival.

Proposed Pro-Apoptotic Signaling Pathway of this compound in Neutrophils

The pro-apoptotic effect of this compound suggests a deviation from the canonical cAMP-PKA pathway. One hypothesis is that this compound may engage a PKA-independent pathway or that under certain conditions, such as the inflammatory milieu of ischemia-reperfusion, high levels of cAMP could trigger a pro-apoptotic cascade. This could involve the activation of alternative downstream effectors or cross-talk with other signaling pathways that ultimately lead to the activation of the caspase cascade.

Experimental Protocols

Ex Vivo Neutrophil Apoptosis Assay

This protocol is based on the methodology described in the study by Yeh et al. (2001).[3]

Materials:

-

Whole blood from experimental subjects

-

Ficoll-Paque or similar density gradient medium

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Apoptosis detection kit (e.g., TUNEL assay or Annexin V/Propidium Iodide staining kit)

-

Flow cytometer

Procedure:

-

Neutrophil Isolation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Layer the blood over a Ficoll-Paque density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature.

-

Carefully aspirate the neutrophil layer.

-

Wash the cells with RPMI 1640 medium and centrifuge at 200 x g for 10 minutes.

-

Resuspend the neutrophil pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Ex Vivo Culture:

-

Adjust the cell concentration to 1 x 10^6 cells/mL.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 6, 12, 24 hours).

-

-

Apoptosis Staining (Flow Cytometry):

-

Harvest the neutrophils from culture and wash with cold PBS.

-